![molecular formula C9H8ClN B174677 6-chloro-5-methyl-1H-indole CAS No. 162100-42-7](/img/structure/B174677.png)
6-chloro-5-methyl-1H-indole
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Overview
Description
6-Chloro-5-methyl-1H-indole is a compound with the molecular formula C9H8ClN . It has a molecular weight of 165.62 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 6-chloro-5-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring, forming an indole moiety . The indole moiety is substituted at the 6th position with a chlorine atom and at the 5th position with a methyl group .Chemical Reactions Analysis
Indole derivatives, such as 6-chloro-5-methyl-1H-indole, are versatile and commonly used in the synthesis of various organic compounds . They are important types of molecules and play a main role in cell biology .Physical And Chemical Properties Analysis
6-Chloro-5-methyl-1H-indole is a solid at room temperature . It should be stored in a dry place, sealed, and at room temperature .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 6-chloro-5-methyl-1H-indole, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Applications
Indole derivatives have shown promise in the field of oncology. They have been found to have anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Indole derivatives have also been found to possess anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties. This means that they could potentially be used in the treatment of conditions caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties. This suggests that they could be used in the development of new antimicrobial drugs .
Mechanism of Action
Target of Action
6-Chloro-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
This compound is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
6-chloro-5-methyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUUANOGBHUNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444631 |
Source
|
Record name | 6-chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-1H-indole | |
CAS RN |
162100-42-7 |
Source
|
Record name | 6-chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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